molecular formula C15H18BrNO3 B5502762 ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate

ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate

Cat. No. B5502762
M. Wt: 340.21 g/mol
InChI Key: GADWXIXAQMKRMI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate is a compound that likely shares characteristics with piperidine derivatives known for their varied chemical reactions and biological activities. Piperidine structures are central to many pharmacological and chemical synthesis applications due to their versatility and reactivity.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the reaction of piperidine with various carboxylates or halogenated compounds. For instance, Shafi et al. (2021) described the synthesis of new piperidine substituted benzothiazole derivatives by reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide, which could mirror aspects of the synthetic route for ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate (Shafi, Rajesh, & Senthilkumar, 2021).

Molecular Structure Analysis

Detailed structural analysis typically involves spectroscopic methods, such as NMR, IR, and X-ray diffraction, to confirm the molecular geometry and bonding configuration. Haroon et al. (2019) conducted spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations to determine the structure of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, similar analyses would apply to ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate for precise structural elucidation (Haroon et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of complex molecules often leverages the nucleophilic substitution reactions, as demonstrated by Maadadi et al. (2016), who explored the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles. Such studies underscore the chemical versatility of piperidine-based compounds (Maadadi, Pevzner, & Petrov, 2016).

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Antifungal Activities : The synthesis of new piperidine substituted benzothiazole derivatives, including the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, led to compounds exhibiting promising antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

  • Anticancer Agents : Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids highlighted their evaluation as promising anticancer agents. The study demonstrated that certain compounds exhibit strong anticancer activity, indicating the potential for developing new cancer therapies (A. Rehman et al., 2018).

Spectroscopic and Structural Characterizations

  • Optical Properties and DFT Studies : The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives involved comprehensive spectroscopic techniques and DFT-based studies. These compounds were found to possess significant nonlinear optical (NLO) properties, suggesting applications in technology and materials science (Muhammad Haroon et al., 2019).

Antibacterial and Antioxidant Activities

  • Synthesis and Biological Evaluation : The design and synthesis of thiazole-aminopiperidine hybrid analogues led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant activity against tuberculosis, highlighting their potential as new treatments for this infectious disease (V. U. Jeankumar et al., 2013).

Chemical Synthesis and Catalysis

  • Carbene Transfer Agents : Research into silver(I)-carbene complexes as carbene transfer agents revealed their utility in generating a variety of organometallic compounds. This study opens avenues for exploring new reactions and catalysts in organic synthesis (Harrison M. J. Wang, I. J. Lin, 1998).

Selective Removal and Recovery of Contaminants

  • Anion Selectivity : The synthesis and testing of a compound for selectively precipitating oxyanions from contaminated water demonstrated its effectiveness, especially against Cr(VI) oxyanions. This research contributes to environmental chemistry by offering a method for the selective removal and recovery of contaminants from water (Mark W. Heininger, C. Meloan, 1992).

Safety and Hazards

Ethyl (2-bromobenzoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-(2-bromobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWXIXAQMKRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-bromobenzoyl)piperidine-4-carboxylate

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